(R)-(2-(1-Aminobutyl)phenyl)methanol
Description
(R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound featuring a phenyl ring substituted with a hydroxymethyl group at the 2-position and a 1-aminobutyl side chain in the (R)-configuration. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The stereochemistry of the aminobutyl group and the hydroxymethyl substituent imparts distinct physicochemical and biological properties, making it relevant in pharmaceutical research, particularly in drug intermediate synthesis and enantioselective catalysis.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-[(1R)-1-aminobutyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1 |
InChI Key |
SEQXHGREEQIGEJ-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from Hydroxy Ketone Precursor
A common starting material is 1-phenyl-1-hydroxy-2-propanone or a structurally related hydroxy ketone. The preparation involves:
- Reacting the hydroxy ketone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium acetate or sodium hydroxide.
- The reaction is performed in a biphasic system with an organic solvent (diethyl ether, di-n-butyl ether, toluene, or 1,2-dimethoxyethane) and water.
- Temperature control is critical, typically maintained between 0°C and 30°C for optimal oxime formation.
- The oxime intermediate is isolated by solvent extraction, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.
Table 1: Oxime Formation Conditions
| Parameter | Typical Range / Choice |
|---|---|
| Hydroxylamine salt | Hydroxylamine hydrochloride |
| Base | Sodium acetate trihydrate, sodium hydroxide |
| Organic solvent | Di-n-butyl ether, toluene, diethyl ether |
| Temperature | 0°C to 30°C |
| Reaction time | 1 to 2 hours |
Catalytic Reduction to Amino Alcohol
- The oxime is subjected to catalytic hydrogenation or reduction using a nickel-aluminum catalyst mixture.
- Reaction temperature is initially kept between -20°C and +10°C to control the exotherm.
- The temperature is allowed to rise naturally to 60–100°C during the reaction, facilitating conversion to the amino alcohol.
- The crude product contains the desired (R)-amino alcohol along with diastereomeric impurities.
- Isolation involves removal of catalyst sludge and extraction with solvents such as toluene or diethyl ether.
Diastereomeric Purification and Resolution
- The crude amino alcohol mixture is purified by treatment with an organic acid in aqueous or alcoholic media (methanol, ethanol, isopropanol, or mixtures).
- The organic acid salt is then decomposed using bases like sodium hydroxide or sodium bicarbonate.
- Final extraction with organic solvents (toluene, benzene, di-n-butyl ether) recovers the pure (R)-amino alcohol.
- Chromatographic methods (e.g., reversed-phase HPLC with C-18 column) are employed for enantiomeric purity assessment and separation.
Alternative Synthetic Routes
From (R)-Tolterodine Derivatives (Related Amino Alcohols)
- (R)-Tolterodine and its derivatives can be converted into related chiral amino alcohols by allylation, oxidation, and reduction steps.
- For example, reduction of (R)-4-(allyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid or benzaldehyde with lithium aluminum hydride yields the corresponding (R)-hydroxymethyl derivatives.
- This method involves multi-step synthesis but provides access to structurally related chiral amino alcohols with high stereochemical control.
Summary Table of Preparation Steps
| Step | Reagents / Conditions | Outcome |
|---|---|---|
| Oxime formation | Hydroxylamine salt, base, organic solvent, 0–30°C | 1-phenyl-1-hydroxy-2-propanone oxime |
| Catalytic reduction | Ni-Al catalyst, -20°C to 100°C | Crude (R)-amino alcohol mixture |
| Purification & resolution | Organic acid treatment, base decomposition, solvent extraction | Pure (R)-(2-(1-Aminobutyl)phenyl)methanol |
| Alternative synthesis | Allylation, oxidation, LiAlH4 reduction | Related chiral amino alcohol derivatives |
Research Findings and Optimization Notes
- The molar ratio of hydroxylamine salt to base must be optimized to ensure complete neutralization of acidic components, improving oxime yield.
- Temperature control during oxime formation and catalytic reduction is crucial to prevent side reactions and maximize stereoselectivity.
- Organic solvent choice affects solubility and phase separation efficiency; ethers and toluene are preferred.
- The catalytic reduction step benefits from controlled exotherm management to avoid catalyst deactivation.
- Diastereomeric impurities can be effectively removed by selective crystallization or acid-base extraction techniques.
- Analytical methods such as reversed-phase HPLC with UV detection at 210 nm provide reliable enantiomeric resolution and purity assessment.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-(2-(1-Aminobutyl)phenyl)ketone or ®-(2-(1-Aminobutyl)phenyl)aldehyde.
Reduction: Formation of ®-(2-(1-Aminobutyl)phenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between (R)-(2-(1-Aminobutyl)phenyl)methanol and analogous compounds:
Key Observations:
Chain Length and Substituents: The aminobutyl chain in (R)-(2-(1-Aminobutyl)phenyl)methanol provides greater lipophilicity compared to the shorter-chain 2-aminobutanol (C4 vs. C4 but with terminal amino group). This enhances membrane permeability, a critical factor in drug delivery. Levalbuterol Related Compound F contains a bulky tert-butylamino group and benzyloxy substituents, which increase steric hindrance and reduce solubility compared to the target compound.
Stereochemical Considerations: The (R)-configuration of the aminobutyl group in the target compound contrasts with simpler achiral analogs like (2-Aminophenyl)methanol, emphasizing its role in enantioselective synthesis.
Applications: While (R)-(2-(1-Aminobutyl)phenyl)methanol is used in drug intermediate synthesis, Levalbuterol Related Compound F serves as a certified pharmaceutical standard due to its complex structure. 2-Aminobutanol is critical in chromatographic purity tests for Ethambutol HCl, highlighting its utility in quality control.
Chromatographic and Analytical Behavior
- Ethambutol HCl Purity Testing: Thin-layer chromatography (TLC) methods for 2-aminobutanol (a related impurity) involve mobile phases with ethyl acetate, acetic acid, and hydrochloric acid, resolving compounds based on polarity. The longer aminobutyl chain in the target compound would likely alter its retention factor (Rf) compared to 2-aminobutanol.
- Levalbuterol Standards: The benzenedimethanol structure in Levalbuterol Related Compound F necessitates advanced analytical techniques (e.g., HPLC-MS) for quantification, unlike the simpler TLC methods applicable to 2-aminobutanol.
Physicochemical Properties
- Solubility: The hydroxymethyl group in (R)-(2-(1-Aminobutyl)phenyl)methanol enhances water solubility compared to non-polar analogs like benzenedimethanol derivatives.
- Hydrogen Bonding: Both (2-Aminophenyl)methanol and the target compound exhibit O–H and N–H hydrogen bonding, but the aminobutyl chain introduces additional van der Waals interactions, affecting crystal packing (as seen in pyridinium salts with layered structures).
Biological Activity
(R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound with significant biological activity, making it a candidate for therapeutic applications. This compound features a phenyl group, an amino group, and a hydroxymethyl group, with a molecular formula of and a molecular weight of approximately 193.28 g/mol. Its stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.
The biological activity of (R)-(2-(1-Aminobutyl)phenyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand that modulates receptor activity, which can influence various metabolic pathways. Preliminary studies suggest potential neuroprotective and anti-inflammatory effects, indicating its role in regulating signaling pathways associated with these conditions.
Structure-Activity Relationship
The unique structure of (R)-(2-(1-Aminobutyl)phenyl)methanol allows for selective interactions with biological targets. The amino group facilitates hydrogen bonding with active sites on proteins, potentially modulating enzyme activity. This interaction can lead to significant changes in cellular signaling and metabolic processes.
Comparative Analysis
To better understand the biological significance of (R)-(2-(1-Aminobutyl)phenyl)methanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| (S)-(2-(1-Aminopentyl)phenyl)methanol | C12H19NO | High |
| (R)-(2-(1-Aminohexyl)phenyl)methanol | C13H23NO | Moderate |
| (4-(Aminomethyl)phenyl)methanol | C8H11NO | High |
| (3-(Aminomethyl)phenyl)methanol hydrochloride | C9H12ClN | Moderate |
This table highlights how variations in the amino chain length and functional groups can influence the biological activity of similar compounds.
Case Studies and Research Findings
Research has focused on the pharmacological effects of (R)-(2-(1-Aminobutyl)phenyl)methanol. For instance:
- Neuroprotective Studies : Initial studies indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Synthesis and Applications
The synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol typically involves methods such as asymmetric synthesis or chiral resolution techniques. Due to its biological properties, this compound is being explored for various applications, including:
- Drug Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.
- Research Tool : Used in studies investigating receptor-ligand interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
